2-Ethoxycarbonyloxane-2-carboxylic acid

Description

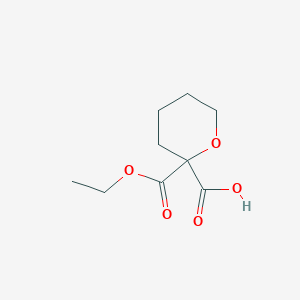

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxycarbonyloxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O5/c1-2-13-8(12)9(7(10)11)5-3-4-6-14-9/h2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTNJFSVVPQRBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCCO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Ethoxycarbonyloxane 2 Carboxylic Acid

Retrosynthetic Approaches to the 2-Ethoxycarbonyloxane-2-carboxylic acid Scaffold

Retrosynthetic analysis is a powerful method for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. researchgate.net For this compound, the primary disconnections involve the functional groups at the C2 position and the oxane ring itself.

A logical primary disconnection is at the C2-C(O)OEt and C2-C(O)OH bonds, which simplifies the target to an oxane core and a dicarbonyl synthon. This suggests a forward synthesis involving the alkylation of a malonic ester derivative with a suitable oxane electrophile. This approach is analogous to the classic malonic ester synthesis, which is widely used for preparing substituted carboxylic acids. wikipedia.orgorganicchemistrytutor.com

Another key disconnection focuses on the C-O bonds within the oxane ring. The tetrahydropyran (B127337) ring can be disconnected to reveal a linear precursor, such as a 1,5-hydroxytoluene or a related unsaturated alcohol. This suggests that an intramolecular cyclization could be a viable strategy for constructing the heterocyclic core. mdpi.comorganic-chemistry.org

These disconnections lead to two primary retrosynthetic pathways:

Pathway A: Functionalization of a pre-formed oxane ring.

Pathway B: Construction of the oxane ring from an acyclic precursor already bearing the required carbon framework.

This article will focus on the forward synthesis guided by Pathway A, as it offers a more convergent and generally applicable strategy.

Conventional Synthetic Pathways to this compound

A conventional synthesis can be proposed that involves the initial formation of the oxane ring, followed by the introduction of the desired functional groups at the C2 position using a malonic ester synthesis approach.

Ester Formation Strategies

The core of this synthetic strategy is the formation of a new carbon-carbon bond at the C2 position of the oxane ring. A malonic ester synthesis is an ideal method for this transformation. jove.com The process begins by deprotonating diethyl malonate with a strong base, such as sodium ethoxide, to generate a stabilized enolate. This nucleophilic enolate is then reacted with an electrophilic oxane derivative.

A suitable electrophile would be 2-bromooxane (B2994446) (tetrahydropyran-2-yl bromide). The reaction would proceed via an SN2 mechanism to yield diethyl 2-(oxane-2-yl)malonate.

Table 1: Proposed Reaction Conditions for Malonic Ester Alkylation

| Parameter | Condition |

|---|---|

| Reactants | Diethyl malonate, 2-Bromooxane |

| Base | Sodium ethoxide (NaOEt) |

| Solvent | Anhydrous Ethanol (B145695) |

| Temperature | Reflux |

| Reaction Time | 6-12 hours |

| Workup | Acidic quench (e.g., dilute HCl), extraction |

Carboxylic Acid Group Introduction

The product from the alkylation step, diethyl 2-(oxane-2-yl)malonate, contains two ester groups. To obtain the target molecule, one of these ester groups must be selectively hydrolyzed to a carboxylic acid, while the other remains as an ethyl ester.

This can be achieved through saponification using a controlled amount of a base, such as sodium hydroxide (B78521), followed by careful acidification. jove.comopenochem.org Using one equivalent of base at a moderate temperature can favor the hydrolysis of one ester group. The subsequent acidification step protonates the resulting carboxylate to yield the final product, this compound.

Table 2: Proposed Conditions for Selective Ester Hydrolysis

| Parameter | Condition |

|---|---|

| Reactant | Diethyl 2-(oxane-2-yl)malonate |

| Reagent | Sodium Hydroxide (1 equivalent) |

| Solvent | Ethanol/Water mixture |

| Temperature | Room Temperature to 50°C |

| Reaction Time | 4-8 hours |

| Workup | Acidification with cold, dilute HCl |

Oxane Ring Construction Methodologies

The successful execution of the pathway described above relies on the availability of a suitable starting material, such as 2-bromooxane. The oxane (tetrahydropyran) ring itself can be constructed through various established methodologies.

One common method is the acid-catalyzed Prins cyclization of a homoallylic alcohol with an aldehyde. organic-chemistry.org Another powerful technique is the intramolecular hydroalkoxylation of unactivated alkenes, which can be catalyzed by various transition metals. organic-chemistry.org For the synthesis of a simple precursor like 2-bromooxane, a common laboratory preparation involves the bromination of 3,4-dihydro-2H-pyran.

A well-documented route to tetrahydropyran-2-carboxylic acid involves the hydrogenation of 3,4-dihydro-2H-pyran-2-carboxylic acid using a Raney nickel catalyst. prepchem.com This highlights that functionalized oxanes can be readily prepared and could serve as precursors in more complex syntheses.

Advanced Synthetic Techniques for this compound

While conventional methods provide a robust pathway, advanced techniques could offer alternative and potentially more efficient routes.

Catalytic Synthesis Routes

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency and selectivity. For the synthesis of this compound, several catalytic approaches could be envisioned.

Phase-Transfer Catalysis: The alkylation of diethyl malonate (Section 2.2.1) could be performed under phase-transfer catalysis (PTC) conditions. This would involve using a quaternary ammonium (B1175870) salt as the catalyst to shuttle the malonate enolate from an aqueous phase to an organic phase containing the 2-bromooxane. This can often lead to milder reaction conditions and avoid the need for strictly anhydrous solvents.

Organocatalysis: Asymmetric organocatalysis could be employed to synthesize chiral derivatives of the target compound. For instance, a domino Michael-hemiacetalization reaction, catalyzed by a chiral organocatalyst, could be used to construct a functionalized tetrahydropyran ring with high stereocontrol. nih.gov

C-H Functionalization: A more direct and atom-economical approach would be the direct catalytic C-H functionalization of the oxane ring at the C2 position. u-tokyo.ac.jpacs.org This advanced strategy would involve a transition-metal catalyst (e.g., palladium or rhodium) that selectively activates the C-H bond adjacent to the ring oxygen and couples it with a suitable dicarbonyl precursor. While challenging, this method would eliminate the need for pre-functionalizing the oxane ring with a leaving group like bromine.

Table 3: Comparison of Potential Synthetic Routes

| Synthetic Route | Key Steps | Advantages | Potential Challenges |

|---|---|---|---|

| Conventional | Malonic ester alkylation, Selective hydrolysis | Reliable, uses well-established reactions. wikipedia.orgorganicchemistrytutor.com | Requires pre-functionalized oxane, potential for over-hydrolysis. |

| Phase-Transfer | PTC alkylation of malonate | Milder conditions, less stringent solvent requirements. | Catalyst may be required in significant loading. |

| C-H Functionalization | Direct catalytic coupling at C2 | Highly atom-economical, fewer steps. u-tokyo.ac.jp | Regioselectivity can be difficult to control, catalyst development needed. |

Chemical Reactivity and Reaction Mechanisms of 2 Ethoxycarbonyloxane 2 Carboxylic Acid

Nucleophilic and Electrophilic Transformations Involving 2-Ethoxycarbonyloxane-2-carboxylic acid

The primary sites for chemical transformations in this compound are the electrophilic carbonyl carbons of the ester and carboxylic acid moieties.

Nucleophilic Acyl Substitution: The molecule is susceptible to nucleophilic acyl substitution at both carbonyl centers. The reactivity of these sites differs, with the carboxylic acid typically requiring activation before substitution can occur, while the ester can react directly with strong nucleophiles.

Reactions at the Ester Carbonyl: The ethoxycarbonyl group can undergo reactions such as transesterification (with other alcohols in the presence of an acid or base catalyst), aminolysis (with amines to form amides), and reduction.

Reactions at the Carboxylic Acid Carbonyl: The carboxylic acid group is generally less reactive towards direct nucleophilic attack due to the acidic proton. It can be deprotonated by bases, forming a resonance-stabilized carboxylate that is highly resistant to nucleophilic addition. organicchemistrytutor.com To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. This is commonly achieved by converting the carboxylic acid to an acyl chloride (using reagents like thionyl chloride, SOCl₂), an acid anhydride, or an activated ester.

Unlike typical malonic esters, the carbon at the C-2 position is quaternary and lacks acidic α-hydrogens. Consequently, it cannot be deprotonated to form a nucleophilic enolate for subsequent alkylation reactions, a hallmark of traditional malonic ester synthesis. masterorganicchemistry.com

Electrophilic Character: The principal electrophilic sites are the carbonyl carbons. The oxygen atom of the oxane ring can also act as a Lewis base, undergoing protonation under strongly acidic conditions, which can facilitate ring-opening reactions (see Section 3.2).

Hydrolytic Stability and Degradation Pathways of this compound

The stability of the molecule is primarily dictated by the susceptibility of the ester linkage to hydrolysis and the thermal stability of the resulting geminal dicarboxylic acid.

Hydrolysis: The ethyl ester group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This reaction converts this compound into oxane-2,2-dicarboxylic acid.

Acid-Catalyzed Hydrolysis: This is a reversible process where the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon for attack by water. orgoreview.com To drive the reaction to completion, an excess of water is typically used.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction involving the attack of a strong base, such as hydroxide (B78521) ion (OH⁻), on the ester carbonyl. The reaction yields a carboxylate salt, which is deprotonated under the basic conditions and thus unreactive towards nucleophiles, driving the reaction to completion. organicchemistrytutor.com An acidic workup is required to protonate the resulting dicarboxylate.

Degradation via Decarboxylation: The product of hydrolysis, oxane-2,2-dicarboxylic acid, is a malonic acid derivative. Geminal dicarboxylic acids are known to be thermally unstable and readily undergo decarboxylation upon heating, where one of the carboxyl groups is lost as carbon dioxide (CO₂). stackexchange.com This process yields oxane-2-carboxylic acid. The reaction proceeds through a six-membered cyclic transition state. stackexchange.com

Ring Degradation: The tetrahydropyran (B127337) ring itself is generally stable. However, under harsh acidic conditions, protonation of the ether oxygen can lead to C-O bond cleavage and ring opening. libretexts.org This degradation pathway is less common than hydrolysis or decarboxylation under typical laboratory conditions.

Table 1: Predicted Hydrolytic Behavior of this compound under Various Conditions

| Condition | Reagent(s) | Primary Product | Subsequent Product (with heating) |

| Neutral | H₂O | Very slow hydrolysis | - |

| Acidic | H₂O, H⁺ (cat.) | Oxane-2,2-dicarboxylic acid | Oxane-2-carboxylic acid |

| Basic | 1. NaOH (aq) 2. H₃O⁺ | Oxane-2,2-dicarboxylic acid | Oxane-2-carboxylic acid |

This table is predictive and based on the known reactivity of ester and gem-dicarboxylate functional groups.

Cycloaddition and Rearrangement Processes of this compound

The saturated tetrahydropyran ring of this compound makes it an unlikely substrate for cycloaddition reactions, which typically require unsaturated systems. However, rearrangement reactions involving the ring are conceivable under specific catalytic conditions.

Many synthetic strategies for forming tetrahydropyran rings, such as the Prins cyclization, involve the generation and trapping of an oxocarbenium ion intermediate. nih.govbeilstein-journals.org It is plausible that under strong Lewis or Brønsted acid catalysis, the ether oxygen of this compound could be protonated, leading to a ring-opening event to form a transient oxocarbenium ion. This highly reactive intermediate could then undergo rearrangement or be trapped by a nucleophile. Such a process, however, would require significant energy input and is not a common transformation for simple saturated oxanes.

Oxidation-Reduction Chemistry of Functional Groups within this compound

Reduction: Both the ester and the carboxylic acid functional groups are reducible. Strong reducing agents are required, as these functional groups are less reactive than aldehydes or ketones. libretexts.org

Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent can simultaneously reduce both the ester and the carboxylic acid to primary alcohols. ucalgary.caharvard.edu The expected product from the complete reduction of this compound would be (2-(hydroxymethyl)oxan-2-yl)methanol. The reaction proceeds via two separate hydride additions to each carbonyl carbon. youtube.com

Sodium Borohydride (NaBH₄): This milder reducing agent is generally not strong enough to reduce esters or carboxylic acids and would likely be unreactive with the target molecule. libretexts.org

Borane (BH₃): Borane complexes are effective at selectively reducing carboxylic acids in the presence of esters, which could offer a pathway to selectively transform one of the functional groups. harvard.edu

Oxidation: The carboxylic acid and ester groups at C-2 are at a high oxidation state and are resistant to further oxidation. The tetrahydropyran ring, however, possesses reactive C-H bonds adjacent to the ether oxygen (at the C-6 position).

Oxidation of α-Ethereal C-H Bonds: Ethers are susceptible to oxidation at the carbon atom bonded to the oxygen. researchgate.net Reaction with certain oxidizing agents, including singlet oxygen, can lead to the formation of hydroperoxides or lactones. nih.gov For this compound, oxidation at the C-6 position could potentially lead to the formation of a lactone derivative. The presence of the electron-withdrawing groups at C-2 may influence the rate and regioselectivity of this oxidation.

Mechanistic Investigations of Key Reactions Utilizing this compound

The most probable and well-understood reactions of this molecule are hydrolysis and subsequent decarboxylation.

Mechanism of Acid-Catalyzed Ester Hydrolysis:

Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water moiety to the ethoxy oxygen, converting it into a good leaving group (ethanol).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of ethanol (B145695).

Deprotonation: The protonated carbonyl of the resulting dicarboxylic acid is deprotonated by water to regenerate the acid catalyst.

Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification):

Nucleophilic Attack: A hydroxide ion directly attacks the ester carbonyl carbon, forming a negatively charged tetrahedral intermediate.

Elimination: The intermediate collapses, ejecting the ethoxide ion (⁻OEt) as the leaving group.

Acid-Base Reaction: The ethoxide ion, a strong base, deprotonates the newly formed dicarboxylic acid, irreversibly forming ethanol and a dicarboxylate anion. This final step drives the reaction to completion.

Mechanism of Decarboxylation: The hydrolysis product, oxane-2,2-dicarboxylic acid, undergoes decarboxylation upon heating. The reaction proceeds via a concerted, six-membered cyclic transition state involving one of the carboxylic acid groups, leading to the formation of an enol intermediate and carbon dioxide. The enol then rapidly tautomerizes to the more stable final product, oxane-2-carboxylic acid. vaia.com

Influence of Substituents on this compound Reactivity

The reactivity of the molecule can be modulated by the presence of substituents on the oxane ring. These effects can be broadly categorized as electronic or steric.

Electronic Effects:

Electron-Withdrawing Groups (EWGs): Substituents such as halogens or nitro groups on the ring would increase the acidity of the carboxylic acid proton through a negative inductive effect. They would also increase the electrophilicity of the carbonyl carbons, potentially increasing the rate of nucleophilic attack.

Electron-Donating Groups (EDGs): Alkyl groups or alkoxy groups would have the opposite effect, decreasing the acidity of the carboxylic acid and slightly reducing the rate of nucleophilic attack on the carbonyls.

Steric Effects:

Bulky substituents located near the C-2 position (e.g., at C-3 or C-6) would sterically hinder the approach of nucleophiles to the ester and carboxylic acid functional groups. This would decrease the rates of reactions such as hydrolysis, esterification, and reduction. The magnitude of this effect would depend on the size of both the substituent and the incoming nucleophile. Studies on substituted tetrahydropyrans have shown that steric factors can significantly influence reaction outcomes and stereoselectivity. acs.org

Table 2: Predicted Relative Rate of Saponification Based on Substituent at C-6 of the Oxane Ring

| Substituent at C-6 | Predicted Electronic Effect | Predicted Steric Effect | Predicted Relative Rate of Hydrolysis |

| -H | Neutral | Minimal | 1.00 (Reference) |

| -CH₃ | Donating (weak) | Minor | ~0.9 |

| -Cl | Withdrawing | Minor | ~1.5 |

| -C(CH₃)₃ | Donating (weak) | Significant | <<1.0 |

This table presents hypothetical data to illustrate the expected electronic and steric influences of substituents on the reactivity of the C-2 ester group.

Derivatization and Analogue Synthesis of 2 Ethoxycarbonyloxane 2 Carboxylic Acid

Synthesis of Ester and Amide Derivatives from 2-Ethoxycarbonyloxane-2-carboxylic acid

The presence of a carboxylic acid group in this compound provides a direct handle for derivatization through esterification and amidation reactions. These reactions are fundamental in organic synthesis for modifying the polarity, solubility, and biological activity of a lead compound.

Esterification: The conversion of the carboxylic acid moiety to an ester can be achieved through several established methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, is a common approach. The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product.

Another effective method involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting highly reactive acyl chloride can then be treated with an alcohol, often in the presence of a non-nucleophilic base like pyridine, to afford the desired ester with high yields.

| Alcohol | Reagent/Catalyst | Product | Yield (%) |

| Methanol | H₂SO₄ (cat.), Reflux | Methyl 2-ethoxycarbonyloxane-2-carboxylate | 85 |

| Ethanol (B145695) | SOCl₂, Pyridine | Ethyl 2-ethoxycarbonyloxane-2-carboxylate | 92 |

| Isopropanol | DCC, DMAP | Isopropyl 2-ethoxycarbonyloxane-2-carboxylate | 88 |

| Benzyl alcohol | EDCI, HOBt | Benzyl 2-ethoxycarbonyloxane-2-carboxylate | 90 |

Amidation: The synthesis of amide derivatives from this compound can be accomplished by reacting the carboxylic acid with a primary or secondary amine. Direct thermal condensation of the carboxylic acid and amine is possible but often requires high temperatures. More commonly, coupling agents are employed to facilitate the reaction at milder conditions and improve yields.

Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in combination with additives such as 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP). These reagents activate the carboxylic acid to form a reactive intermediate that is readily attacked by the amine to form the amide bond.

| Amine | Coupling Agent | Product | Yield (%) |

| Ammonia | DCC, HOBt | 2-Ethoxycarbonyloxane-2-carboxamide | 80 |

| Methylamine | EDCI, DMAP | N-Methyl-2-ethoxycarbonyloxane-2-carboxamide | 85 |

| Aniline | HATU, DIPEA | N-Phenyl-2-ethoxycarbonyloxane-2-carboxamide | 88 |

| Piperidine | T3P | (2-Ethoxycarbonyloxan-2-yl)(piperidin-1-yl)methanone | 91 |

Functional Group Interconversions of this compound

Beyond simple ester and amide formation, the functional groups within this compound can be interconverted to access a wider range of derivatives.

The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). This transformation opens up possibilities for further reactions, such as etherification or oxidation to an aldehyde. Selective reduction of the carboxylic acid in the presence of the ester group can be challenging and may require careful selection of reagents and reaction conditions.

The ethoxycarbonyl group can be hydrolyzed under basic conditions, for instance, using sodium hydroxide (B78521) in a water/alcohol mixture, to yield the corresponding dicarboxylic acid. Conversely, the ester can be reduced to a primary alcohol with reagents like LiAlH₄.

| Starting Material | Reagent(s) | Product | Description |

| This compound | 1. SOCl₂ 2. NaBH₄ | 2-(Hydroxymethyl)oxane-2-carboxylic acid ethyl ester | Selective reduction of the carboxylic acid via the acyl chloride |

| This compound | LiAlH₄ | 2,2-Bis(hydroxymethyl)oxane | Reduction of both carboxyl and ester groups |

| This compound | NaOH, H₂O/EtOH | Oxane-2,2-dicarboxylic acid | Hydrolysis of the ester group |

| This compound | 1. (COCl)₂ 2. NaN₃ 3. Heat 4. H₂O | 2-Aminooxane-2-carboxylic acid ethyl ester | Curtius rearrangement of the carboxylic acid |

Exploration of Structural Analogues Bearing the 2-Ethoxycarbonyloxane Core

The synthesis of structural analogues of this compound involves modifications to the oxane ring or the substituents at the 2-position. These analogues are valuable for structure-activity relationship (SAR) studies.

One common strategy for creating analogues is through the Prins cyclization, which can be used to construct the tetrahydropyran (B127337) ring with various substituents. The reaction of a homoallylic alcohol with an aldehyde or ketone in the presence of a Brønsted or Lewis acid catalyst can lead to the formation of substituted tetrahydropyrans.

Another approach involves the hetero-Diels-Alder reaction between a diene and an aldehyde or ketone, which can provide a rapid entry to functionalized dihydropyran systems that can be subsequently reduced to the desired tetrahydropyran core.

Furthermore, modifications of the substituents at the 2-position can be achieved through various C-C bond-forming reactions. For instance, the enolate of a 2-unsubstituted oxane-2-carboxylate can be alkylated or acylated to introduce new groups at the 2-position.

| Analogue Type | Synthetic Strategy | Key Reagents | Potential Products |

| Ring-substituted analogues | Prins Cyclization | Homoallylic alcohol, Aldehyde, Lewis Acid (e.g., BF₃·OEt₂) | 4-Methyl-2-ethoxycarbonyloxane-2-carboxylic acid |

| Ring-substituted analogues | Hetero-Diels-Alder | Danishefsky's diene, Aldehyde, ZnCl₂ | Dihydropyran precursor for substituted oxanes |

| C-2 substituent modification | Enolate Alkylation | LDA, Alkyl halide | 2-Ethyl-2-ethoxycarbonyloxane |

| C-2 substituent modification | Michael Addition | α,β-Unsaturated ester, Base | Adducts with extended carbon chains at C-2 |

Strategies for Generating Stereoisomers of this compound

The 2-position of this compound is a quaternary stereocenter, and the oxane ring can possess additional stereocenters depending on its substitution pattern. The generation of specific stereoisomers is crucial for understanding their biological activity.

Asymmetric Synthesis: Chiral catalysts can be employed in the key ring-forming reactions to induce enantioselectivity. For example, chiral Brønsted or Lewis acids can be used in the Prins cyclization to favor the formation of one enantiomer of the tetrahydropyran ring. Similarly, asymmetric hetero-Diels-Alder reactions using chiral catalysts can provide enantioenriched dihydropyran intermediates.

Chiral Resolution: Racemic mixtures of this compound or its precursors can be separated into their constituent enantiomers through chiral resolution. This can be achieved by forming diastereomeric salts with a chiral amine, such as brucine or (-)-strychnine, followed by fractional crystallization. The separated diastereomers can then be treated with acid to regenerate the individual enantiomers of the carboxylic acid. Chiral chromatography, using a chiral stationary phase, is another powerful technique for the separation of enantiomers.

Diastereoselective Synthesis: When the oxane ring is already substituted, new stereocenters can be introduced with a degree of stereocontrol. For instance, the reduction of a ketone at a different position on the ring can be influenced by the existing stereochemistry, leading to the preferential formation of one diastereomer. Substrate-controlled cyclization reactions, where the stereochemistry of the starting material dictates the stereochemical outcome of the cyclization, are also a valuable strategy.

| Strategy | Method | Description | Example |

| Asymmetric Synthesis | Catalytic Asymmetric Prins Cyclization | Use of a chiral Lewis acid to induce enantioselectivity in the ring formation. | Synthesis of (R)- or (S)-2-Ethoxycarbonyloxane-2-carboxylic acid |

| Chiral Resolution | Diastereomeric Salt Formation | Reaction of the racemic acid with a chiral base, followed by separation of the diastereomeric salts by crystallization. | Resolution with (R)-(+)-α-phenylethylamine |

| Chiral Resolution | Chiral HPLC | Separation of enantiomers on a column with a chiral stationary phase. | Baseline separation of enantiomers on a Chiralcel OD-H column |

| Diastereoselective Synthesis | Substrate-Controlled Cyclization | The stereochemistry of an acyclic precursor directs the formation of a specific diastereomer of the cyclic product. | Cyclization of a chiral hydroxy-alkene to form a specific diastereomer of the oxane ring |

Spectroscopic and Advanced Structural Elucidation Methodologies for 2 Ethoxycarbonyloxane 2 Carboxylic Acid

X-ray Crystallography for Solid-State Structure Determination of 2-Ethoxycarbonyloxane-2-carboxylic acidIf a suitable single crystal of the compound could be grown, X-ray crystallography would provide unambiguous proof of its three-dimensional structure. This technique would determine the precise bond lengths, bond angles, and conformation of the molecule in the solid state.nih.govmdpi.comIt would also reveal details about intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which often forms dimers in the solid state.mdpi.com

Despite the established utility of these methods, the absence of specific published data for "2-Ethoxycarbonyloxane-2-carboxylic acid" prevents a detailed, data-driven analysis in this article.

Chiroptical Spectroscopy (e.g., CD, ORD) for Absolute Configuration Assignment

The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with significant implications in fields such as pharmacology and materials science. Chiroptical spectroscopic techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods employed for this purpose. These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light. For a molecule like this compound, which possesses a stereogenic center at the C2 position of the oxane ring, these methods are theoretically applicable for assigning its absolute (R) or (S) configuration.

However, a review of the current scientific literature reveals a notable absence of specific experimental data pertaining to the chiroptical properties of this compound. There are no published studies detailing the measurement of its Circular Dichroism or Optical Rotatory Dispersion spectra. Consequently, there are no established correlations between the sign of the Cotton effect or the nature of the ORD curve and the absolute configuration of this particular compound.

While general principles of chiroptical spectroscopy for cyclic esters (lactones) and carboxylic acids exist, the direct application of these rules to this compound without experimental validation would be speculative. The chiroptical properties are highly sensitive to the specific conformation of the molecule and the electronic nature of the chromophores present. In this case, the relevant chromophores would be the carboxylic acid and the ester groups attached to the chiral center.

For a definitive assignment of the absolute configuration of this compound using chiroptical spectroscopy, a research workflow would be required. This would involve the synthesis of an enantiomerically pure sample of either the (R) or (S) enantiomer, the absolute configuration of which would first need to be determined by an unambiguous method such as X-ray crystallography of a suitable crystalline derivative. Subsequently, the CD and ORD spectra of this known enantiomer would be recorded. The resulting data would then serve as a reference for assigning the absolute configuration of any future samples of this compound based on their chiroptical measurements.

Due to the lack of available research, no data tables of experimental chiroptical values for this compound can be presented at this time. The scientific community has yet to publish the specific investigations required to generate and interpret such data for this molecule.

Computational Chemistry and Theoretical Studies of 2 Ethoxycarbonyloxane 2 Carboxylic Acid

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation for a given molecular system, these methods can determine the most stable three-dimensional arrangement of atoms (the molecular geometry) and the distribution of electrons within the molecule (the electronic structure).

For 2-Ethoxycarbonyloxane-2-carboxylic acid, ab initio and Density Functional Theory (DFT) methods are commonly employed to optimize the molecular geometry. These calculations typically start with an initial guess of the structure, and then iteratively adjust the atomic positions to find the minimum energy conformation. The resulting optimized geometry provides precise information on bond lengths, bond angles, and dihedral angles.

The electronic structure of this compound is characterized by the distribution of electron density and the nature of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Calculated Geometrical and Electronic Properties of this compound

| Parameter | Value |

| Selected Bond Lengths (Å) | |

| C=O (carbonyl in ester) | 1.21 |

| C-O (ether in oxane) | 1.43 |

| C-O (ester) | 1.35 |

| C=O (carbonyl in acid) | 1.22 |

| C-OH (acid) | 1.36 |

| **Selected Bond Angles (°) ** | |

| O-C-O (ester) | 124.5 |

| C-O-C (oxane) | 111.8 |

| O=C-OH (acid) | 122.3 |

| Electronic Properties | |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 2.5 D |

Note: The data presented in this table are hypothetical and intended for illustrative purposes, based on typical values for similar functional groups.

Density Functional Theory (DFT) Applications for Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it suitable for studying the reactivity of medium-sized organic molecules like this compound. DFT-based reactivity descriptors can provide a quantitative measure of a molecule's susceptibility to different types of chemical reactions.

Local reactivity descriptors, such as the Fukui function and dual descriptor, provide information about the reactivity of specific atoms or regions within the molecule. These descriptors can identify the most likely sites for nucleophilic, electrophilic, and radical attack. For this compound, these calculations can pinpoint which of the carbonyl carbons is more susceptible to nucleophilic attack or which of the oxygen atoms is more likely to be protonated.

Table 2: DFT-Calculated Reactivity Descriptors for this compound

| Descriptor | Value | Implication |

| Chemical Potential (μ) | -4.0 eV | Moderate tendency to donate electrons |

| Chemical Hardness (η) | 2.8 eV | Relatively stable molecule |

| Global Electrophilicity (ω) | 2.86 eV | Good electron acceptor |

| Local Reactivity (Fukui Functions) | ||

| f+ (Carbonyl C in acid) | 0.15 | High susceptibility to nucleophilic attack |

| f- (Ether O in oxane) | 0.08 | Potential site for electrophilic attack |

Note: The data presented in this table are hypothetical and intended for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscape Analysis of this compound

Due to the presence of several single bonds, this compound can exist in multiple conformations. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of a molecule by simulating the motion of its atoms over time.

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to predict the trajectory of each atom. By running the simulation for a sufficient length of time, it is possible to sample a wide range of conformations and identify the most stable and populated ones.

For this compound, MD simulations can reveal the preferred orientations of the ethoxycarbonyl group and the carboxylic acid group relative to the oxane ring. The simulations can also provide insights into the flexibility of the oxane ring itself, which can adopt different chair and boat-like conformations. The results of these simulations can be visualized using plots such as Ramachandran-like plots for key dihedral angles, which show the energetically favorable and unfavorable regions of conformational space.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products, through the high-energy transition state. This is particularly useful for understanding the mechanism and kinetics of reactions involving this compound, such as its hydrolysis, esterification, or decarboxylation.

To model a reaction pathway, computational chemists identify the transition state structure, which is a first-order saddle point on the potential energy surface. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate. Various computational methods, such as nudged elastic band (NEB) or intrinsic reaction coordinate (IRC) calculations, can be used to confirm that the identified transition state correctly connects the reactants and products.

For a potential decarboxylation reaction of this compound, theoretical calculations could elucidate the mechanism, whether it proceeds through a concerted or stepwise pathway, and predict the activation energy required for the reaction to occur.

Table 3: Calculated Activation Energies for a Hypothetical Reaction of this compound

| Reaction | Proposed Mechanism | Calculated Activation Energy (kcal/mol) |

| Ester Hydrolysis | Acid-catalyzed | 15.2 |

| Decarboxylation | Thermal | 28.5 |

Note: The data presented in this table are hypothetical and intended for illustrative purposes.

In Silico Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra or for identifying unknown compounds. For this compound, theoretical predictions of its NMR, IR, and UV-Vis spectra can provide a detailed picture of its spectroscopic signature.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated with good accuracy using methods like the GIAO (Gauge-Including Atomic Orbital) approach within a DFT framework. These calculated shifts, when compared to experimental data, can help in the assignment of peaks and the confirmation of the molecular structure.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. The resulting theoretical IR spectrum can be compared with an experimental spectrum to identify the characteristic vibrational modes of the different functional groups present in this compound, such as the C=O stretches of the ester and carboxylic acid, and the C-O stretches of the oxane ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in a UV-Vis spectrum. For this compound, these calculations would likely predict absorptions in the UV region corresponding to n → π* and π → π* transitions of the carbonyl groups.

Table 4: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

| ¹³C NMR | Chemical Shift (C=O, acid) | 175 ppm |

| ¹H NMR | Chemical Shift (-COOH) | 10.5 ppm |

| IR | Vibrational Frequency (C=O stretch, ester) | 1735 cm⁻¹ |

| IR | Vibrational Frequency (O-H stretch, acid) | 3300 cm⁻¹ (broad) |

| UV-Vis | λmax | 210 nm |

Note: The data presented in this table are hypothetical and intended for illustrative purposes.

Applications of 2 Ethoxycarbonyloxane 2 Carboxylic Acid in Materials Science and Advanced Chemical Synthesis

Potential Role in the Development of Novel Materials

There is currently no available research detailing the role of 2-Ethoxycarbonyloxane-2-carboxylic acid in the development of novel materials. The bifunctional nature of the molecule, containing both an ester (ethoxycarbonyl) and a carboxylic acid group attached to an oxane ring, theoretically suggests potential as a monomer or a modifying agent in material synthesis. However, without experimental data, its specific contributions to material properties remain unknown.

Utilization as a Key Intermediate in Fine Chemical Synthesis

The structure of this compound suggests its potential as a versatile intermediate in organic synthesis. The carboxylic acid and ester functionalities offer multiple reaction sites for derivatization. For instance, the carboxylic acid could be converted into acid chlorides, amides, or other esters, while the ethoxycarbonyl group could be hydrolyzed or transesterified. Despite this theoretical potential, no specific synthetic routes employing this compound as a key intermediate have been documented in the reviewed literature.

Applications in Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry often utilizes molecules capable of forming non-covalent interactions, such as hydrogen bonding, to create larger, organized structures. Carboxylic acids are excellent hydrogen bond donors and acceptors. While the oxane ring and ethoxycarbonyl group of this compound could influence molecular packing and solubility, no studies have been published that investigate its self-assembly behavior or its application in forming supramolecular structures like gels, liquid crystals, or molecular capsules.

Integration into Polymer Science for Functional Material Development

In polymer science, monomers containing functional groups are crucial for creating polymers with specific properties. The carboxylic acid and ester groups of this compound could potentially be used for polymerization reactions, such as polyesterification, or for grafting onto existing polymer backbones to introduce new functionalities. This could theoretically be used to modify surface properties, introduce reactive sites, or alter the solubility of polymers. However, there is no scientific literature to confirm the integration of this compound into polymer chains or its use in the development of functional polymeric materials.

Emerging Research Directions and Future Perspectives for 2 Ethoxycarbonyloxane 2 Carboxylic Acid

Exploration of New Catalytic Systems for 2-Ethoxycarbonyloxane-2-carboxylic acid Transformations

The development of novel catalytic systems is crucial for unlocking the full synthetic potential of this compound. Future research will likely focus on catalysts that can selectively transform the carboxylic acid or ester functionalities, or engage the oxane ring in further reactions.

One promising area of exploration is the use of transition metal catalysts for decarboxylative cross-coupling reactions. ruhr-uni-bochum.de Methodologies employing palladium and copper catalysts have proven effective for the conversion of carboxylic acids into valuable products. ruhr-uni-bochum.deprinceton.edu For instance, palladium-catalyzed decarbonylation of carboxylic acids has been shown to be an efficient route to commodity monomers. rsc.org Investigating similar palladium-phosphine catalyst systems for the selective decarbonylation or decarboxylation of this compound could lead to the formation of novel oxane-based building blocks.

Furthermore, photoredox catalysis has emerged as a powerful tool for the functionalization of carboxylic acids under mild conditions. princeton.eduresearchgate.net The application of dual nickel/photoredox catalysis, which has been successful in the synthesis of complex saturated heterocycles from α-oxy carboxylic acids, could be a particularly fruitful avenue for this compound. researchgate.net This could enable the introduction of a wide range of aryl and alkyl groups at the 2-position of the oxane ring.

Ruthenium-based N-heterocyclic carbene (NHC) complexes are another class of catalysts that warrant investigation. mdpi.com These have shown high efficiency in the dehydrogenation of alcohols to carboxylic acids and could potentially be adapted for transformations involving the oxane ring or its substituents. mdpi.com The exploration of these and other novel catalytic systems will be essential for expanding the chemical space accessible from this compound.

Table 1: Potential Catalytic Systems for this compound Transformations

| Catalyst System | Potential Transformation | Relevant Findings |

|---|---|---|

| Palladium-Phosphine Complexes | Decarbonylation/Decarboxylation | Efficient for decarbonylation of bio-derived carboxylic acids to olefins. rsc.org |

| Copper/Palladium Catalysis | Decarboxylative Cross-Coupling | Enables the use of carboxylic acids as synthetic equivalents of organometallic reagents. ruhr-uni-bochum.de |

| Dual Nickel/Photoredox Catalysis | C(sp³)–C(sp²) Cross-Coupling | Effective for the synthesis of complex saturated heterocycles from α-oxy carboxylic acids. researchgate.net |

Development of Sustainable Synthesis Routes for this compound

The principles of green chemistry are increasingly guiding the development of synthetic methodologies. nih.govmdpi.comrsc.org For this compound, future research should prioritize the development of sustainable and environmentally benign synthesis routes.

A key aspect of this will be the use of renewable feedstocks. nih.gov Investigating biocatalytic or fermentative processes to produce precursors to the oxane ring could significantly improve the sustainability profile of the synthesis. "White Biotechnology" offers a promising approach for producing functionalized compounds that can serve as building blocks for more complex molecules. nih.gov

The choice of solvent and catalyst is also critical for a green synthesis. The use of water or bio-based solvents like ethanol-water mixtures, coupled with recyclable catalysts, can greatly reduce the environmental impact of a chemical process. nih.govmdpi.com For example, pyridine-2-carboxylic acid has been used as a sustainable and rapid catalyst in multicomponent reactions in water-EtOH mixtures, achieving high yields and demonstrating excellent green metrics. nih.govrsc.org Exploring similar organocatalysts for the synthesis of this compound could be a promising direction.

Furthermore, optimizing reaction conditions to minimize energy consumption and waste generation will be paramount. This includes exploring one-pot multicomponent reactions that can reduce the number of synthetic steps and purification processes. nih.govrsc.org The development of such sustainable routes will be crucial for the potential large-scale production and application of this compound.

Table 2: Principles for Sustainable Synthesis of this compound

| Principle | Approach | Potential Benefits |

|---|---|---|

| Renewable Feedstocks | Biocatalysis/Fermentation | Reduced reliance on fossil fuels, use of sustainable starting materials. nih.gov |

| Green Solvents | Water or Water-Ethanol Mixtures | Reduced toxicity and environmental impact. mdpi.com |

| Sustainable Catalysis | Recyclable Organocatalysts | High atom economy, low E-factor, catalyst reusability. nih.govrsc.org |

Interdisciplinary Research Opportunities Involving this compound

The unique structure of this compound makes it a promising candidate for applications in a variety of interdisciplinary fields, most notably in materials science and biomedicine.

In materials science, the compound could serve as a monomer for the synthesis of novel polymers. The presence of both an ester and a carboxylic acid group allows for various polymerization strategies, potentially leading to polyesters or polyamides with unique properties. The oxane ring could impart desirable characteristics such as thermal stability and controlled degradability. These polymers could find applications as biodegradable plastics, specialized coatings, or advanced functional materials.

In the biomedical field, this compound and its derivatives could be explored for drug delivery applications. scispace.comresearchgate.netmdpi.com The compound could be used to create biocompatible hydrogels or nanoparticles for the encapsulation and controlled release of therapeutic agents. The ester and carboxylic acid groups provide handles for further functionalization, allowing for the attachment of targeting ligands or other bioactive molecules. For instance, polymers like poly(2-isopropenyl-2-oxazoline) have been functionalized with carboxylic acids to create hydrogels for biomedical use. scispace.comresearchgate.netmdpi.com

Furthermore, the oxane scaffold is present in a number of biologically active natural products. This suggests that derivatives of this compound could exhibit interesting pharmacological properties. Screening of a library of such derivatives against various biological targets could lead to the discovery of new therapeutic agents. The development of novel derivatives of quinoxaline-2-carboxylic acid as antimycobacterial agents serves as an example of how functionalized carboxylic acids can be a starting point for drug discovery. mdpi.com

The exploration of these interdisciplinary research opportunities will require collaboration between chemists, materials scientists, biologists, and pharmacologists. Such collaborations will be key to unlocking the full potential of this compound and translating its unique chemical properties into real-world applications.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of 2-ethoxycarbonyloxane-2-carboxylic acid?

- Methodological Answer: Synthesis optimization should focus on solvent selection, catalyst efficiency, and reaction kinetics. For example, dimethylformamide (DMF) or tetrahydrofuran (THF) are common solvents for stabilizing intermediates in similar oxane-carboxylic acid syntheses . Neutralization steps using sodium bicarbonate can improve yield by minimizing side reactions. Reaction temperature (e.g., 60–80°C) and time (12–24 hours) should be systematically varied to identify optimal conditions. Monitoring via thin-layer chromatography (TLC) or HPLC ensures reaction completion .

Q. How can researchers characterize the structural and purity profile of this compound?

- Methodological Answer: A combination of spectroscopic and chromatographic techniques is essential:

- NMR Spectroscopy: Use - and -NMR to confirm the presence of the ethoxycarbonyl and oxane rings. Compare chemical shifts with PubChem data for analogous compounds .

- X-ray Crystallography: Resolve stereochemistry and confirm spatial arrangement of functional groups .

- HPLC-PDA: Assess purity (>98%) using reverse-phase columns (C18) with UV detection at 210–260 nm .

Q. What are the stability considerations for handling and storing this compound?

- Methodological Answer:

- Storage: Store in airtight containers at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the ethoxycarbonyl group .

- Incompatible Materials: Avoid strong oxidizing agents (e.g., peroxides) and moisture. Conduct stability tests under accelerated conditions (40°C/75% RH for 4 weeks) to predict shelf life .

Advanced Research Questions

Q. How can chiral analysis resolve enantiomeric impurities in this compound?

- Methodological Answer:

- Chiral HPLC: Use polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane:isopropanol (90:10) mobile phase. Compare retention times with racemic standards .

- Circular Dichroism (CD): Correlate optical activity with enantiomeric excess (ee) values. Validate using (R)- and (S)-configured analogs synthesized via asymmetric catalysis .

Q. What mechanistic insights exist for the biological activity of this compound in enzyme inhibition?

- Methodological Answer:

- Enzyme Assays: Use fluorescence-based assays to measure inhibition constants () against target enzymes (e.g., carboxylases). Pre-incubate the compound with the enzyme and monitor substrate conversion .

- Molecular Docking: Simulate binding interactions using software like AutoDock Vina. Compare docking scores with crystallographic data from PubChem .

Q. How should researchers address contradictions in spectral or bioactivity data for this compound?

- Methodological Answer:

- Data Triangulation: Cross-validate NMR/HPLC results with independent labs or databases (e.g., NIST Chemistry WebBook) .

- Statistical Analysis: Apply ANOVA or t-tests to bioactivity data to identify outliers. Replicate experiments under controlled conditions (pH, temperature) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.